methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the aminopyridine and pyrazole moieties suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-aminopyridine with a suitable pyrazole derivative. One common method involves the cyclization of a precursor compound under specific conditions to form the desired pyrazole ring. For example, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazole ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-substituted aminopyridine derivatives.
Scientific Research Applications
Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways. Detailed studies on its binding affinity and interaction with biological targets are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal applications, these compounds share structural similarities with methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate.
Uniqueness
This compound is unique due to the combination of the aminopyridine and pyrazole moieties, which may result in distinct biological activities and chemical reactivity
Properties
IUPAC Name |
methyl 1-(3-aminopyridin-2-yl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-4-6-14(13-8)9-7(11)3-2-5-12-9/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIDBGKUIXKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=C(C=CC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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